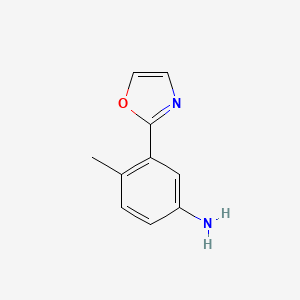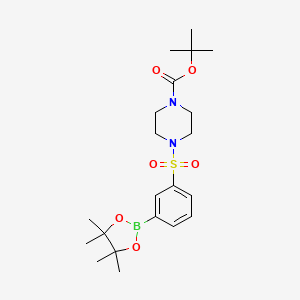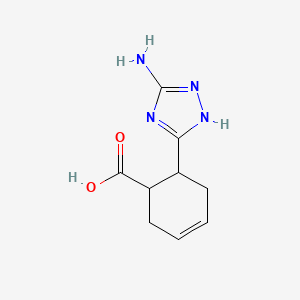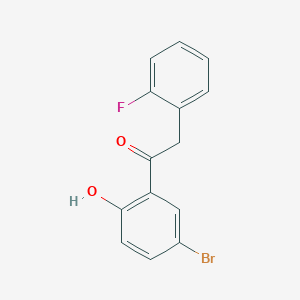
4-Metil-3-(1,3-oxazol-2-il)anilina
Descripción general
Descripción
4-Methyl-3-(1,3-oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,3-oxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,3-oxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de 4-Metil-3-(1,3-oxazol-2-il)anilina se han estudiado por sus propiedades antimicrobianas. El anillo oxazol, una estructura central en estos compuestos, es conocido por exhibir importantes actividades antibacterianas y antifúngicas. Derivados específicos han mostrado una potente actividad contra una gama de patógenos microbianos, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .
Propiedades Anticancerígenas
La parte oxazol es una característica prominente en muchos fármacos anticancerígenos debido a su capacidad para interactuar con diversos objetivos biológicos. Los derivados de this compound se han explorado por su potencial para inhibir el crecimiento de células cancerosas, y algunos compuestos han demostrado resultados prometedores en estudios preclínicos .
Aplicaciones Antiinflamatorias
La inflamación es una respuesta biológica a estímulos dañinos, y controlarla es crucial para tratar diversas enfermedades. Se ha informado que los derivados de oxazol, incluidos los basados en this compound, poseen propiedades antiinflamatorias, que podrían aprovecharse en el desarrollo de medicamentos antiinflamatorios .
Efectos Antidiabéticos
Los compuestos de oxazol se han identificado como posibles agentes antidiabéticos. Su capacidad para modular las vías biológicas relacionadas con la diabetes los ha convertido en objeto de interés en la búsqueda de nuevos tratamientos para esta condición crónica .
Actividad Antiobesidad
El aumento global de las tasas de obesidad ha impulsado la búsqueda de fármacos antiobesidad eficaces. Algunos derivados de oxazol han mostrado la capacidad de influir en las vías metabólicas asociadas con la obesidad, lo que sugiere que this compound podría ser un punto de partida para el desarrollo de agentes antiobesidad .
Potencial Antioxidante
El estrés oxidativo está implicado en muchas enfermedades, y los antioxidantes son cruciales para mitigar sus efectos. Las investigaciones han indicado que los derivados de oxazol pueden exhibir propiedades antioxidantes, lo que puede ser beneficioso para proteger las células del daño oxidativo .
Aplicaciones Antivirales
Ante el desafío continuo de las enfermedades virales emergentes, existe una necesidad constante de nuevos compuestos antivirales. Los derivados de oxazol se han evaluado por sus actividades antivirales, incluida la posible eficacia contra el SARS-CoV-2, lo que los hace relevantes en el contexto de la preparación para una pandemia .
Actividad Antituberculosa
La tuberculosis sigue siendo un importante problema de salud global, y se necesitan nuevos fármacos para combatir las cepas resistentes a los medicamentos. Los derivados de oxazol se han investigado por su actividad antituberculosa, ofreciendo esperanza para nuevas opciones terapéuticas en la lucha contra esta enfermedad infecciosa .
Mecanismo De Acción
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Análisis Bioquímico
Biochemical Properties
4-Methyl-3-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The interaction between 4-Methyl-3-(1,3-oxazol-2-yl)aniline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to increased levels of neurotransmitters, affecting neuronal communication and function . In other cell types, such as liver cells, this compound may impact metabolic pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 4-Methyl-3-(1,3-oxazol-2-yl)aniline may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4-Methyl-3-(1,3-oxazol-2-yl)aniline can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Methyl-3-(1,3-oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties and effects . The interaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . The localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
